molecular formula C15H20N2O4S B2851862 2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione CAS No. 899952-76-2

2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione

Cat. No.: B2851862
CAS No.: 899952-76-2
M. Wt: 324.4
InChI Key: QFXVTEJUQARDQD-UHFFFAOYSA-N
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Description

2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione is a complex organic compound with a unique structure that combines a morpholine ring and a dioxothiazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione typically involves the reaction of a morpholine derivative with a dioxothiazinane precursor. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 50°C to 100°C to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [4-(1,1-Dioxothiazinan-2-yl)phenyl]-phenylmethanone
  • N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
  • Phenyl N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]carbamate

Uniqueness

Compared to similar compounds, 2-[4-(morpholine-4-carbonyl)phenyl]-1lambda6,2-thiazinane-1,1-dione stands out due to its unique combination of a morpholine ring and a dioxothiazinane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(1,1-dioxothiazinan-2-yl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15(16-8-10-21-11-9-16)13-3-5-14(6-4-13)17-7-1-2-12-22(17,19)20/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXVTEJUQARDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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